molecular formula C33H54O8 B116612 (1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one CAS No. 142383-53-7

(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one

Cat. No. B116612
CAS RN: 142383-53-7
M. Wt: 578.8 g/mol
InChI Key: VOLRALTUADVHPT-QOKPVGNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one is a natural product found in Streptomyces halstedii, Streptomyces graminofaciens, and Streptomyces with data available.

Scientific Research Applications

Stereocontrolled Synthesis Applications

  • Chiral Template Construction : This compound has been used in the stereocontrolled synthesis of complex molecules. For example, (4R,5S)-4-Methyl-5-phenyloxazolindin-2-one has been utilized as a chiral template for constructing chiral centers in related compounds, showcasing its role in asymmetric synthesis and the construction of specific stereochemical configurations (Beatty, Jennings-White, & Avery, 1992).

Synthetic Chemistry and Molecular Design

  • Advanced Synthetic Techniques : Research has focused on complex synthetic routes involving this compound, highlighting advanced techniques in organic synthesis. These studies demonstrate the compound's role in facilitating the synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activity (Schaller & Vogel, 2000).
  • Bicyclic and Tricyclic Compound Synthesis : The compound has been instrumental in the synthesis of bicyclic and tricyclic compounds, which are important in medicinal chemistry. This includes the development of novel synthetic pathways for creating structurally diverse molecules with potential pharmacological applications (Meilert, Pettit, & Vogel, 2004).

Role in Molecular Rearrangements

  • Wagner-Meerwein Rearrangements : Research has explored the compound's role in facilitating Wagner-Meerwein rearrangements, a type of molecular rearrangement crucial in organic chemistry. This highlights its utility in studying complex chemical transformations and synthesizing new molecular structures (Armenta-Salinas et al., 2019).

properties

CAS RN

142383-53-7

Product Name

(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one

Molecular Formula

C33H54O8

Molecular Weight

578.8 g/mol

IUPAC Name

(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one

InChI

InChI=1S/C33H54O8/c1-19-17-21(3)29(36)32-31(41-32)27(35)13-11-9-10-12-14-28(40-33(38)22(4)18-19)20(2)15-16-26(34)24(6)30(37)23(5)25(7)39-8/h9-12,17-18,20-21,23-32,34-37H,13-16H2,1-8H3/b11-9-,12-10-,19-17-,22-18-/t20?,21-,23-,24-,25+,26+,27?,28+,29+,30+,31?,32+/m1/s1

InChI Key

VOLRALTUADVHPT-QOKPVGNQSA-N

Isomeric SMILES

C[C@@H]1/C=C(\C=C(/C(=O)O[C@@H](C/C=C\C=C/CC(C2[C@H]([C@H]1O)O2)O)C(C)CC[C@@H]([C@@H](C)[C@H]([C@H](C)[C@H](C)OC)O)O)\C)/C

SMILES

CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C

Canonical SMILES

CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C

synonyms

FD 891
FD-891

Origin of Product

United States

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